4-Hydroxy-3-propyl-1H-quinolin-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 219.24 g/mol. This compound is classified under quinolinones, a group of heterocyclic compounds known for their diverse biological activities. The compound's structure features a quinoline core with hydroxyl and propyl substituents, which contribute to its chemical properties and potential applications in medicinal chemistry.
The compound is identified by the Chemical Abstracts Service (CAS) number 90061-47-5. It falls within the category of heterocyclic compounds, specifically quinolinones, which are characterized by their fused benzene and pyridine rings. Quinolinones have gained interest in pharmaceutical research due to their potential as therapeutic agents, particularly in anti-cancer and anti-inflammatory applications .
The synthesis of 4-hydroxy-3-propyl-1H-quinolin-2-one can be achieved through several methods, primarily involving the condensation of appropriate aniline derivatives with diethyl malonate or similar substrates, followed by cyclization to form the quinolone structure. A typical synthetic route may include the following steps:
This multi-step synthesis allows for the introduction of various functional groups, enabling the modification of biological activity.
The molecular structure of 4-hydroxy-3-propyl-1H-quinolin-2-one can be represented as follows:
The compound features a hydroxyl group at the 4-position and a propyl group at the 3-position of the quinolone ring, contributing to its solubility and reactivity characteristics .
4-Hydroxy-3-propyl-1H-quinolin-2-one can participate in various chemical reactions:
These reactions highlight the compound's potential for further functionalization in medicinal chemistry.
The physical properties of 4-hydroxy-3-propyl-1H-quinolin-2-one are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 219.24 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Solubility | Soluble in organic solvents |
Chemical properties include its reactivity towards oxidation and substitution reactions, which are typical for compounds containing hydroxyl groups .
4-Hydroxy-3-propyl-1H-quinolin-2-one has potential applications in various scientific fields:
The versatility of this compound underscores its significance in ongoing research within pharmaceutical sciences.
The 4-hydroxyquinolin-2-one scaffold represents a privileged structure in drug discovery due to its versatile hydrogen-bonding capabilities, aromatic character, and metabolic stability. This bicyclic system features an enolizable 4-hydroxy group adjacent to a lactam carbonyl, enabling diverse chemical modifications and robust interactions with biological targets. The scaffold's significance stems from its presence in clinically validated agents like linomide (anti-angiogenic), rebamipide (mucosal protective), and tasquinimod (anti-cancer), all sharing the core 4-hydroxyquinolin-2-one pharmacophore [1]. The 3-position, particularly when substituted with alkyl chains like the propyl group, profoundly influences target affinity and pharmacokinetic properties. Molecular docking studies confirm that 3-alkyl substituents penetrate hydrophobic enzyme pockets—exemplified by synthetic carboxamide analogues binding to lipoxygenase (LOX) alternative sites [1]. This structural adaptability enables the rational design of multi-target ligands addressing complex disease pathways involving inflammation, oxidative stress, and cancer proliferation.
Early research focused on unsubstituted 4-hydroxyquinolin-2-one (CAS 86-95-3), a yellow azo dye component and biochemical reagent [4]. The 1990s marked a pivotal shift with the development of 3-alkyl derivatives, driven by linomide's clinical evaluation for autoimmune diseases. Subsequent generations prioritized 3-position optimization to enhance potency and selectivity. Tasquinimod, bearing a 3-amide chain, demonstrated 30–60-fold greater anti-tumor efficacy than first-gen linomide [1]. Systematic structure-activity relationship (SAR) studies revealed that linear 3-alkyl chains (methyl to pentyl) modulate lipophilicity (LogP ≈1.02–3.50) and steric bulk, directly correlating with bioactivity [1] [7]. Hybridization strategies further expanded therapeutic scope—e.g., quinolinone-pyrimidine hybrids (e.g., 6b, 6e) exhibited nanomolar cytotoxicity (IC₅₀ = 1.33 µM) against HepG2 and KB cancer lines [2]. This evolution underscores the 3-alkyl group's role as a critical pharmacophore tuner.
Despite advances, the 3-propyl variant remains underexplored compared to methyl or aryl analogs. Key knowledge gaps include:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1